molecular formula C13H18BF2NO2 B13460903 4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13460903
M. Wt: 269.10 g/mol
InChI Key: FNVBYIAMSSFNCY-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic compound that features a pyridine ring substituted with a difluoroethyl group and a dioxaborolane moiety. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Difluoroethyl Group: This can be achieved through nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Attachment of the Dioxaborolane Moiety: This step often involves the use of boronic acid derivatives and can be facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the difluoroethyl group.

    Reduction: Reduction reactions could target the pyridine ring or the difluoroethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroacetic acid derivative, while reduction could produce a more saturated pyridine ring.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: The compound can be used as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Ligand Design: It may serve as a ligand in coordination chemistry.

Biology and Medicine

    Drug Development:

    Biological Probes: Could be used as a probe in biochemical assays.

Industry

    Material Science: Possible applications in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action would depend on the specific application. In cross-coupling reactions, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In biological systems, it might interact with specific enzymes or receptors, although detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Difluoroethyl)pyridine: Lacks the dioxaborolane moiety.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the difluoroethyl group.

    4-(1,1-Difluoroethyl)-3-(boronic acid)pyridine: Similar structure but with a boronic acid group instead of the dioxaborolane moiety.

Uniqueness

The presence of both the difluoroethyl group and the dioxaborolane moiety makes 4-(1,1-Difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine unique. This combination of functional groups can provide distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C13H18BF2NO2

Molecular Weight

269.10 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H18BF2NO2/c1-11(2)12(3,4)19-14(18-11)10-8-17-7-6-9(10)13(5,15)16/h6-8H,1-5H3

InChI Key

FNVBYIAMSSFNCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(C)(F)F

Origin of Product

United States

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